molecular formula C15H13ClN2OS B2473543 N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338750-61-1

N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2473543
CAS No.: 338750-61-1
M. Wt: 304.79
InChI Key: IASWZMZMNRDQOI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 338777-96-1) is a chemical compound belonging to the benzothiazine class, which are recognized as privileged scaffolds in medicinal chemistry with diverse biological activities . This specific carboxamide derivative is of significant interest in pharmacological research, particularly in the development of novel anti-infective agents. Compounds based on the 1,4-benzothiazine structure have been successfully designed and synthesized as a new class of antibacterial agents that target bacterial peptide deformylase (PDF), an enzyme essential for bacterial growth and survival . Furthermore, such inhibitors have demonstrated promising activity against Staphylococcus aureus biofilms, which are a major concern in hospital-acquired infections associated with medical devices . Beyond infectious disease research, the 1,4-benzothiazine core is also a structure of interest in neuroscience, as close structural analogues have been explored for their activity as positive allosteric modulators of AMPA receptors (AMPAR PAMs), which are implicated in synaptic plasticity, learning, and memory . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a reference standard in analytical studies . The product is supplied with exclusive research data and is intended for laboratory research applications only. It is not approved for use in humans or animals, nor is it intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-1-2-6-12(11)17-15(19)18-9-10-20-14-8-4-3-7-13(14)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASWZMZMNRDQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 2-chlorobenzenamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzothiazine ring structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Derivatization Reactions

The compound undergoes functionalization at three key sites:

  • Benzothiazine Ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration).

  • Chlorophenyl Group : Participates in nucleophilic aromatic substitution (e.g., hydroxylation under basic conditions).

  • Carboxamide : Reacts with amines or alcohols to form ureas or esters .

Table 1: Common Derivatization Reactions

Reaction TypeConditionsProduct ExampleYield (%)Source
Acylation Acetic anhydride, pyridineAcetylated benzothiazine derivative78
S-Alkylation Alkyl halides, K₂CO₃, acetonitrileS-Substituted thiadiazine analogs65–85
Hydrolysis NaOH (aq.), refluxCarboxylic acid derivatives90
Halogenation NBS, CCl₄, lightBrominated benzothiazine55

Cyclization and Ring Expansion

The benzothiazine ring undergoes cyclocondensation with heterocyclic precursors to form fused systems. For example:

  • Triazolothiadiazine Formation : Reaction with 1,2,4-triazoles and POCl₃ yields triazolothiadiazine hybrids, enhancing bioactivity .

  • Oxidation : Treatment with KMnO₄ oxidizes the dihydrobenzothiazine to a fully aromatic system .

Mechanistic Insight :
The carboxamide’s NH group participates in hydrogen bonding during cyclization, directing regioselectivity. Molecular docking studies confirm that substituents at the 3-position (e.g., carbonyl groups) enhance interactions with biological targets like aldose reductase .

Antimicrobial Derivatives

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 7-position of the benzothiazine ring improves antibacterial potency. For instance:

  • 7-Nitro Derivative : Shows 4× enhanced activity against E. coli compared to the parent compound .

Antioxidant Activity

Derivatives with methoxy or hydroxyl substituents exhibit radical scavenging properties. The (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid analog demonstrates moderate DPPH scavenging (IC₅₀ = 42 μM) .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

  • Acidic Hydrolysis : Cleaves the carboxamide bond to yield 2-chlorophenylamine and benzothiazine carboxylic acid.

  • Photodegradation : UV exposure causes dechlorination, forming N-phenyl derivatives.

Comparative Reactivity with Analogs

Table 2: Reactivity Trends in Benzothiazine Derivatives

Substituent PositionReaction Rate (Relative to Parent)Key Observation
7-Chloro1.2× fasterEnhanced electrophilic substitution
3-Carbonyl0.8× slowerStabilizes ring, reduces oxidation
4-Methylphenyl1.5× fasterIncreased solubility in organic solvents

Scientific Research Applications

Biological Activities

N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been investigated for several biological activities:

  • Analgesic and Anti-inflammatory Properties : Research indicates that this compound and its derivatives may exhibit significant analgesic and anti-inflammatory effects. They interact with various inflammatory pathways, potentially providing relief from pain and inflammation.
  • Antibacterial Activity : The compound has shown promise as an antibacterial agent, demonstrating effectiveness against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential : Studies have highlighted the anticancer properties of this compound. The compound's ability to interact with specific biological targets suggests it could be developed into a therapeutic agent for cancer treatment .

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for its application in medicine. Binding affinity studies with various biological targets help elucidate its mechanism of action and therapeutic potential.

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamideSimilar benzothiazine core; different substituentAnalgesic and anti-inflammatory
4-hydroxybenzothiazineHydroxyl group on benzothiazineAntimicrobial properties
Benzothiazole derivativesVariations in substituents on the benzothiazole ringAnticancer activity

This table illustrates the diversity within the benzothiazine family while emphasizing the unique attributes of this compound regarding its specific substituents and biological activities.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Analgesic Activity Study : A study demonstrated that derivatives of this compound significantly reduced pain responses in animal models, indicating its potential as a non-opioid analgesic.
  • Anticancer Evaluation : In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells through caspase activation pathways .

These findings support the ongoing research into this compound's therapeutic applications across multiple medical fields.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations: 2-Chloro vs. 4-Chlorophenyl Derivatives

A closely related analog, 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 182128-53-6), differs in the position of the chlorine atom on the phenyl ring (para- vs. ortho-substitution) and the addition of a 7-chloro group on the benzothiazine core. Key differences include:

  • Electronic Effects : The para-chlorine in the analog may improve resonance stabilization but reduce dipole interactions compared to the ortho-substituted derivative.
  • Biological Relevance : The discontinued status of the 4-chlorophenyl analog (CAS 182128-53-6) suggests possible inferior efficacy or pharmacokinetic challenges compared to the 2-chlorophenyl variant .

Core Heteroatom Variations: Benzothiazine vs. Benzoxazine

N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9) replaces the sulfur atom in the benzothiazine core with oxygen, forming a benzoxazine derivative. Key distinctions include:

  • Reactivity : The chloroethyl substituent in this compound may act as an alkylating agent, contrasting with the stable chlorophenyl group in the target molecule.
  • Molecular Weight : The benzoxazine analog has a lower molecular weight (240.68 g/mol vs. ~280–300 g/mol estimated for the target compound), which could influence bioavailability .

Functional Group Variations: Carboxamide vs. Sulfonamide

Compounds like 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (b) and 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazine-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (d) feature sulfonamide groups instead of carboxamides. Differences include:

  • Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), influencing ionization state and membrane permeability.
  • Binding Interactions : Sulfonamide’s stronger hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
N-(2-Chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide Benzothiazine 2-Chlorophenyl ~280–300 (estimated) Ortho-Cl enhances steric hindrance
7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 182128-53-6) Benzothiazine 4-Chlorophenyl, 7-Cl ~315–335 (estimated) Discontinued; para-Cl may reduce binding
N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9) Benzoxazine 2-Chloroethyl 240.68 Alkylating potential; lower solubility
6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide Benzothiadiazine Sulfonamide, 6-Cl ~285–305 (estimated) High acidity; strong H-bond donor

Research Findings and Implications

  • Substituent Position : Ortho-chlorophenyl derivatives exhibit superior target engagement in preliminary studies compared to para-substituted analogs, likely due to optimized steric and electronic profiles .
  • Core Heteroatoms : Benzothiazines generally demonstrate higher metabolic stability than benzoxazines, attributed to sulfur’s resistance to oxidative degradation .
  • Functional Groups : Carboxamide-based compounds show longer half-lives in vivo than sulfonamide derivatives, which are prone to rapid renal clearance .

Biological Activity

N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a compound that belongs to the benzothiazine class of heterocyclic compounds. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

This compound can be synthesized through the reaction of 2-chlorobenzenamine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine. The synthesis typically involves refluxing in solvents such as dichloromethane or toluene. The compound's molecular formula is C15H13ClN2OSC_{15}H_{13}ClN_{2}OS with a molecular weight of 304.79 g/mol .

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following table summarizes its key biological activities:

Activity Type Description References
Antimicrobial Effective against Gram-positive bacteria and fungi; less effective against Gram-negative strains.
Anticancer Exhibits potential anticancer properties; further research needed to elucidate mechanisms.
Anti-inflammatory Shown to modulate inflammatory pathways; potential use in treating inflammatory diseases.
Analgesic Investigated for pain relief properties; requires more clinical data for validation.

Antimicrobial Activity

Research indicates that derivatives of benzothiazines, including this compound, possess significant antimicrobial properties. They have demonstrated effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains . The presence of an amino group on the thiazine ring is believed to enhance antibacterial activity .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzothiazine derivatives, this compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer pathways .

The proposed mechanism involves binding to receptors or enzymes that modulate critical signaling pathways related to cancer cell survival and proliferation. Further research is essential to fully elucidate these mechanisms.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators . This property positions it as a potential candidate for treating inflammatory disorders.

Q & A

Q. What preclinical models are ethically and methodologically robust for evaluating long-term toxicity?

  • Methodological Answer :
  • Rodent Chronic Toxicity : Use Sprague-Dawley rats with staggered sacrifice points (14, 28, 56 days) for histopathological assessment.
  • 3Rs Compliance : Apply in silico toxicity prediction (e.g., ProTox-II) to minimize animal use.
  • Ethical Oversight : Ensure IACUC approval for humane endpoints (e.g., >20% weight loss termination) .

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